青蒿素-d3

描述

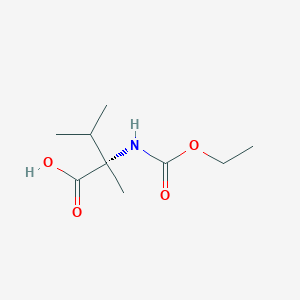

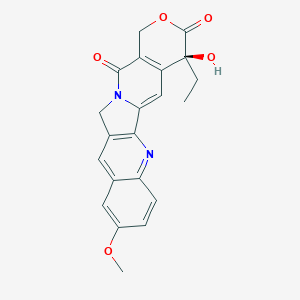

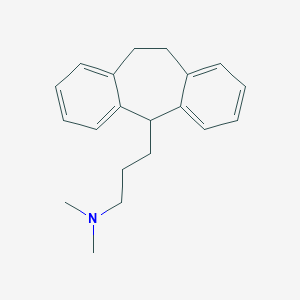

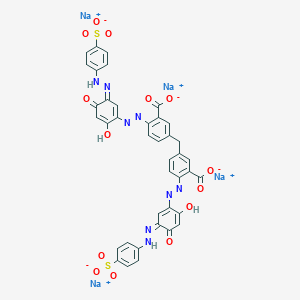

青蒿素-d3: 是一种氘代青蒿素衍生物,青蒿素是一种含有独特过氧化物桥的倍半萜内酯。青蒿素最初是从植物黄花蒿(青蒿)中分离出来的,这种草药在传统中医药中被使用。 该化合物以其强大的抗疟疾特性而闻名,并且由于其在各种疾病中的治疗潜力而被广泛研究 .

科学研究应用

青蒿素-d3具有广泛的科学研究应用:

化学: 用作稳定的同位素标记化合物,用于研究青蒿素衍生物的药代动力学和代谢。

生物学: 研究其调节各种生物途径(包括细胞凋亡和氧化应激)的潜力.

作用机制

青蒿素-d3的作用机制涉及其内过氧化物键被还原血红素或亚铁激活,从而产生具有细胞毒性的自由基。 这些自由基靶向寄生虫体内必需的大分子,导致其死亡 . 此外,this compound已被证明可以抑制AKT信号通路,减少癌细胞增殖、迁移、侵袭、肿瘤发生和转移 .

生化分析

Biochemical Properties

Artemisinin-d3 has a sesquiterpene lactone structure . Its anti-microbial action relates to a characteristic endoperoxide moiety . The precise mechanism of action remains controversial . Experimental induction of parasite resistance both in vitro and in vivo has been followed by recent initial clinical reports of resistance .

Cellular Effects

Artemisinin-d3 has shown potent and broad anticancer properties in cell lines and animal models . It inhibits AKT signaling pathway by decreasing pAKT in a dose-dependent manner . Artemisinin-d3 reduces cancer cell proliferation, migration, invasion, tumorigenesis and metastasis and has neuroprotective effects .

Molecular Mechanism

Artemisinin-d3 may exert its functions via mechanisms like regulating key factors such as apoptosis-related BAX, FASL and caspase-3, multi-drug resistance genes, cytokines such as CD4+ and CD8+, inflammation-related NF-κB and COX2, telomerase, oxidative stress molecules, and so on .

Temporal Effects in Laboratory Settings

Artemisinin-d3 and its derivatives do not exert any major toxic side effects. Prolonged use appears to yield better results as reported in the few available clinical trials .

Dosage Effects in Animal Models

The effects of Artemisinin-d3 vary with different dosages in animal models

Metabolic Pathways

Artemisinin-d3 is involved in various metabolic pathways

Transport and Distribution

Different artemisinin derivatives have different distribution characteristics . Artemisinin can cross the blood-brain and blood-placenta barriers after intravenous administration .

Subcellular Localization

Artemisinin-d3 localizes to the parasite endoplasmic reticulum, Rab-positive vesicles, and sites adjacent to cytostomes . These latter structures form at the parasite plasma membrane and traffic hemoglobin to the digestive vacuole wherein artemisinin-activating heme moieties are released .

准备方法

合成路线和反应条件: 青蒿素-d3可以通过多种方法合成,包括工程化生物合成后半合成、化学酶法合成、全合成和位点选择性C–H官能化 . 该过程通常涉及将氘原子掺入青蒿素分子中以增强其稳定性和药代动力学特性。

工业生产方法: 青蒿素及其衍生物(包括this compound)的工业生产通常涉及从黄花蒿中提取青蒿素,然后进行化学修饰。 提取过程可以使用超临界流体萃取和高效液相色谱法进行优化 .

化学反应分析

反应类型: 青蒿素-d3会发生各种化学反应,包括氧化、还原和取代。 This compound中的内过氧化物键特别活泼,可以被还原血红素或亚铁激活,从而产生具有细胞毒性的碳中心自由基 .

常用试剂和条件: This compound反应中常用的试剂包括用于还原的硼氢化钾、用于催化反应的乙醚三氟化硼和用于取代反应的酸酐 .

主要产物: 这些反应形成的主要产物包括双氢青蒿素、蒿甲醚、蒿乙醚和蒿酸盐,它们都保留了对其生物活性至关重要的内过氧化物桥 .

相似化合物的比较

类似化合物:

- 双氢青蒿素

- 蒿甲醚

- 蒿乙醚

- 蒿酸盐

比较: 青蒿素-d3的独特之处在于它掺入了氘原子,与非氘代对应物相比,它增强了其稳定性和药代动力学特性 . 这种修饰可以提高临床应用中的治疗效果并降低耐药性。

属性

IUPAC Name |

(1R,4S,5R,8S,9R,12S,13R)-1,5-dimethyl-9-(trideuteriomethyl)-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O5/c1-8-4-5-11-9(2)12(16)17-13-15(11)10(8)6-7-14(3,18-13)19-20-15/h8-11,13H,4-7H2,1-3H3/t8-,9-,10+,11+,13-,14-,15-/m1/s1/i2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLUAFEHZUWYNDE-OGUHANSASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2C(C(=O)OC3C24C1CCC(O3)(OO4)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])[C@@H]1[C@@H]2CC[C@H]([C@H]3[C@]24[C@H](OC1=O)O[C@@](CC3)(OO4)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90444833 | |

| Record name | Artemisinin-d3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90444833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

176652-07-6 | |

| Record name | Artemisinin-d3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90444833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Isopropyl 4-(benzo[c][1,2,5]oxadiazol-4-yl)-2,6-dimethyl-5-nitro-1,4-dihydropyridine-3-carboxylate](/img/structure/B22998.png)

![3'-Fluoro-4'-methoxy-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B23003.png)